Chimaphilin

Description

Chimaphilin has been reported in Pyrola japonica, Pyrola calliantha, and other organisms with data available.

isolated from Chimaphila umbellata; structure given in first source

Structure

3D Structure

Properties

IUPAC Name |

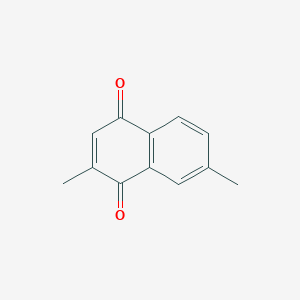

2,7-dimethylnaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZACZIYTZCJVSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197462 | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482-70-2 | |

| Record name | Chimaphilin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-70-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chimaphilin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482702 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chimaphilin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400245 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Chimaphilin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197462 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHIMAPHILIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8Z086618U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Chemical Architecture of Chimaphilin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimaphilin, a naturally occurring naphthoquinone, has garnered significant interest within the scientific community for its diverse biological activities, including antifungal, antioxidant, and anticancer properties.[1][2] This technical guide provides an in-depth overview of the chemical structure of this compound (2,7-dimethylnaphthalene-1,4-dione), supported by spectroscopic data and a summary of its biological significance. This document is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug development.

Chemical Identity and Structure

This compound is chemically classified as a member of the 1,4-naphthoquinone family.[3] Its core structure consists of a naphthalene ring system substituted with two methyl groups and two ketone functionalities.

IUPAC Name: 2,7-dimethylnaphthalene-1,4-dione[3]

Synonyms: 2,7-Dimethyl-1,4-naphthoquinone

The definitive structure of this compound has been elucidated and confirmed through various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | --INVALID-LINK-- |

| Molecular Weight | 186.21 g/mol | --INVALID-LINK-- |

| CAS Number | 482-70-2 | --INVALID-LINK-- |

| SMILES | CC1=CC2=C(C=C1)C(=O)C=C(C2=O)C | --INVALID-LINK-- |

| InChI | InChI=1S/C12H10O2/c1-7-3-4-9-10(5-7)12(14)8(2)6-11(9)13/h3-6H,1-2H3 | --INVALID-LINK-- |

| InChIKey | YZACZIYTZCJVSN-UHFFFAOYSA-N | --INVALID-LINK-- |

Physicochemical Properties

This compound typically presents as yellow, needle-like crystals.

Table 2: Physicochemical Data for this compound

| Property | Value |

| Appearance | Yellow needle crystals |

| Melting Point | 113.5-114.5 °C |

| UV max (in Alcohol) | 233, 256, 339 nm |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound to be 186.07 g/mol , consistent with its molecular formula of C₁₂H₁₀O₂.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are critical for the definitive structural elucidation of this compound, confirming the positions of the methyl groups and the naphthoquinone core.[2]

Note: A detailed, publicly available, and fully assigned NMR dataset is not currently available. Researchers should refer to specialized chemical databases or the primary literature for such data.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for the C=O of the quinone system and C=C bonds of the aromatic ring.

Experimental Protocols

Bioassay-Guided Isolation of this compound

A common method for obtaining this compound is through bioassay-guided fractionation of extracts from plants of the Chimaphila or Pyrola genera, such as Chimaphila umbellata.[2]

General Workflow for Isolation:

References

A Technical Guide to Chimaphilin: Discovery, Natural Sources, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse pharmacological properties, including potent anti-cancer, anti-fungal, and anti-inflammatory activities. This technical guide provides a comprehensive overview of the discovery of this compound, its primary natural sources, and a detailed exploration of its molecular mechanisms of action. Quantitative data are systematically presented, and key experimental methodologies are described to facilitate further research and development.

Introduction

This compound (2,7-dimethyl-1,4-naphthoquinone) is a bioactive compound first identified in plants of the Ericaceae family.[1][2] Its discovery dates back to the 19th century, with early phytochemical studies of Chimaphila umbellata (Prince's Pine or Pipsissewa) leading to the isolation of this golden-yellow crystalline substance.[1][2][3] Historically, plants containing this compound were used in traditional medicine by Native American tribes for treating scrofula and rheumatism.[3] Modern research has elucidated its significant potential as a therapeutic agent, particularly in oncology.

Chemical Structure:

-

Systematic Name: 2,7-dimethyl-1,4-naphthalenedione[4]

Natural Sources of this compound

This compound is predominantly found in perennial evergreen plants belonging to the genera Chimaphila and Pyrola, within the Ericaceae family. These plants are widely distributed across the temperate and cold regions of the Northern Hemisphere.[6]

| Plant Species | Family | Reported Presence of this compound |

| Chimaphila umbellata | Ericaceae | Yes[2][7][8][9] |

| Pyrola incarnata | Ericaceae | Yes[6] |

| Moneses uniflora | Ericaceae | Yes[10] |

| Pyrola japonica | Ericaceae | Yes[11] |

| Pyrola calliantha | Ericaceae | Yes[11] |

| Pyrola rotundifolia | Ericaceae | Yes[12] |

The concentration of this compound can vary within the plant, with studies on Chimaphila umbellata indicating that the quantity decreases from the roots to the fruits.[2]

Biological Activities and Mechanisms of Action

This compound exhibits a broad spectrum of biological activities, with its anti-cancer properties being the most extensively studied.

Anti-Cancer Activity

This compound has demonstrated significant efficacy against various cancer cell lines, including drug-sensitive and drug-resistant osteosarcoma and breast cancer.[13][14]

This compound acts as a potent inhibitor of the Insulin-like Growth Factor-I Receptor (IGF-1R), a key player in tumor cell survival and proliferation.[14] By inhibiting the receptor tyrosine kinase activity of IGF-1R, this compound can induce apoptosis in osteosarcoma cells and may help reverse drug resistance.[14]

Quantitative Data: IGF-1R Inhibition

| Parameter | Value | Cell Line | Reference |

| IC₅₀ (IGF-1R) | 0.086 µM | - | [13][15] |

In human breast cancer MCF-7 cells, this compound induces apoptosis in a concentration-dependent manner.[16][17] The underlying mechanism involves the generation of Reactive Oxygen Species (ROS), leading to the disruption of the mitochondrial membrane potential.[16][17] This triggers a cascade of events including the suppression of the anti-apoptotic protein Bcl-2, enhancement of the pro-apoptotic protein Bad, and subsequent activation of caspase-9 and caspase-3, ultimately leading to apoptosis.[16][17]

Quantitative Data: Anti-proliferative Activity in MCF-7 Cells

| Parameter | Value | Incubation Time | Reference |

| IC₅₀ | 43.30 µM | 24 hours | [16][17] |

Below is a diagram illustrating the proposed apoptotic pathway induced by this compound in MCF-7 cells.

This compound has been shown to inhibit the invasion and migration of human osteosarcoma U2OS cells by suppressing TGF-β1-induced Epithelial-to-Mesenchymal Transition (EMT).[6] It achieves this by blocking the PI3K/Akt and ERK1/2 signaling pathways, as well as inhibiting the phosphorylation of Smad2/3.[6][18] This leads to an upregulation of the epithelial marker E-cadherin and a downregulation of the mesenchymal marker vimentin and transcription factors Snail1 and Slug.[6]

The following diagram outlines the inhibitory effect of this compound on TGF-β1-induced EMT.

References

- 1. Chimaphila (U. S. P.)—Chimaphila. | Henriette's Herbal Homepage [henriettes-herb.com]

- 2. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chimaphila. | Henriette's Herbal Homepage [henriettes-herb.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. merckindex.rsc.org [merckindex.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound | CAS:482-70-2 | Manufacturer ChemFaces [chemfaces.com]

- 11. This compound | C12H10O2 | CID 101211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cmdr.ubc.ca [cmdr.ubc.ca]

- 13. medchemexpress.com [medchemexpress.com]

- 14. This compound inhibits proliferation and induces apoptosis in multidrug resistant osteosarcoma cell lines through insulin-like growth factor-I receptor (IGF-IR) signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. medchemexpress.com [medchemexpress.com]

- 16. researchgate.net [researchgate.net]

- 17. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. merckmillipore.com [merckmillipore.com]

Unveiling Chimaphilin: A Technical Guide to its Source, Chimaphila umbellata, and its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimaphila umbellata, commonly known as Pipsissewa or Prince's Pine, is a low-growing perennial plant that has been a subject of interest in traditional medicine and modern scientific research. This technical guide provides an in-depth overview of Chimaphila umbellata as a source of the bioactive compound chimaphilin. The document details the extraction and purification of this compound, its quantitative analysis, and its effects on key signaling pathways, supported by detailed experimental protocols and data presentations.

This compound: Extraction and Properties

This compound (2,7-dimethyl-1,4-naphthoquinone) is a key bioactive constituent of Chimaphila umbellata. It is a yellow, crystalline compound with a range of documented biological activities, including antifungal, antioxidant, and anticancer properties.[1] The concentration of this compound is noted to be in trace amounts within the plant, which presents challenges for extraction and downstream applications.[1]

Experimental Protocol: Bioassay-Guided Fractionation for this compound Isolation

The isolation of this compound from Chimaphila umbellata is typically achieved through bioassay-guided fractionation of an ethanol extract.[2] While specific yield percentages are not widely reported in the available literature, the following protocol outlines a general approach.

1. Plant Material Collection and Preparation:

-

Collect fresh aerial parts of Chimaphila umbellata.

-

Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.

-

Once thoroughly dried, grind the plant material into a coarse powder.

2. Extraction:

-

Macerate the powdered plant material in 95% ethanol at a 1:10 (w/v) ratio for 72 hours at room temperature with occasional agitation.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

3. Fractionation:

-

Suspend the crude ethanol extract in a minimal amount of distilled water and partition sequentially with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent to dryness.

-

Subject each fraction to a bioassay (e.g., antifungal or cytotoxicity assay) to identify the most active fraction. The chloroform fraction is often reported to contain this compound.

4. Chromatographic Purification:

-

Subject the active fraction to column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Collect the fractions and monitor by thin-layer chromatography (TLC), visualizing with UV light or an appropriate staining reagent.

-

Pool the fractions containing the compound of interest (this compound).

-

Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a suitable solvent system to obtain pure this compound.

5. Structure Elucidation:

-

Confirm the identity and purity of the isolated this compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound's Biological Activity

The biological activities of this compound have been quantified in several studies, providing valuable data for assessing its therapeutic potential.

Anticancer Activity

This compound has demonstrated cytotoxic effects against cancer cell lines in a concentration-dependent manner.[1][3]

| Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| MCF-7 (Human Breast Cancer) | MTT Assay | 43.30 µM | 24 hours | [3] |

Antifungal Activity

This compound exhibits significant antifungal properties against a range of fungal species.

| Fungal Species | Assay | Minimum Inhibitory Concentration (MIC) | Reference |

| Saccharomyces cerevisiae | Microdilution Method | 0.05 mg/mL | [2] |

| Malassezia globosa | Microdilution Method | 0.39 mg/mL | [2] |

| Malassezia restricta | Microdilution Method | 0.55 mg/mL | [2] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways, particularly in the context of cancer.

Inhibition of Cancer Cell Metastasis via PI3K/Akt, ERK1/2, and Smad Signaling

In human osteosarcoma cells, this compound has been shown to inhibit TGF-β1-induced epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis. This inhibition is mediated through the suppression of the PI3K/Akt, ERK1/2, and Smad signaling pathways.[4]

Caption: Workflow for assessing this compound's impact on EMT and associated signaling pathways.

Caption: this compound's inhibition of TGF-β1-induced signaling pathways in cancer metastasis.

Induction of Apoptosis via a ROS-Mediated Mitochondrial Pathway

In human breast cancer cells (MCF-7), this compound induces apoptosis through the generation of reactive oxygen species (ROS) and the subsequent disruption of the mitochondrial membrane potential.[3] This leads to the activation of caspases and ultimately, programmed cell death.

Caption: Workflow for investigating this compound-induced ROS-mediated apoptosis.

Caption: this compound's induction of the ROS-mediated mitochondrial apoptosis pathway.

Detailed Experimental Protocols

Western Blot Analysis for PI3K/Akt, ERK1/2, and Smad Signaling

-

Cell Lysis: After treatment with this compound and/or TGF-β1, wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate by SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for total and phosphorylated forms of Akt, ERK1/2, and Smad2/3.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for ROS Measurement

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Staining: In the last 30 minutes of treatment, add 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to the cell culture medium to a final concentration of 10 µM.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Resuspension: Resuspend the cells in PBS.

-

Flow Cytometry Analysis: Analyze the fluorescence of the cells using a flow cytometer with an excitation wavelength of 488 nm and an emission wavelength of 525 nm. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Conclusion

Chimaphila umbellata is a valuable natural source of the bioactive compound this compound. This technical guide has provided a comprehensive overview of the methodologies for its isolation and the quantitative assessment of its biological activities. The detailed experimental protocols and visualizations of the affected signaling pathways offer a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound. Further research is warranted to elucidate the full spectrum of its pharmacological effects and to optimize its extraction and synthesis for potential clinical applications.

References

- 1. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Chimaphilin in Plants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimaphilin, a naturally occurring naphthoquinone scientifically known as 2,7-dimethyl-1,4-naphthoquinone, is a characteristic secondary metabolite found in plants of the genus Chimaphila, particularly Chimaphila umbellata. This compound has garnered significant interest within the scientific and pharmaceutical communities due to its wide range of biological activities, including antifungal, antioxidant, and anticancer properties. Understanding the biosynthetic pathway of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the current knowledge on the biosynthesis of this compound, detailing the precursor molecules, key enzymatic steps, and relevant experimental evidence.

The Core Biosynthetic Framework: A Hybrid Pathway

The biosynthesis of this compound is a fascinating example of the convergence of two major metabolic pathways in plants: the Homogentisate (HGA) pathway and the Mevalonate (MVA) pathway . This hybrid origin is responsible for the characteristic dimethylated naphthoquinone structure of this compound.

The core of the this compound molecule, the naphthoquinone ring system with one of its methyl groups, is derived from the aromatic amino acid L-tyrosine via the homogentisate pathway. The second methyl group is supplied by the isoprenoid precursor, dimethylallyl pyrophosphate (DMAPP) , which is synthesized through the mevalonate pathway.

The Homogentisate Pathway: Formation of the Aromatic Nucleus

The initial steps in the biosynthesis of the this compound backbone follow the well-established homogentisate pathway, which is primarily known for its role in the catabolism of tyrosine in many organisms. In the context of this compound biosynthesis, this pathway is utilized in an anabolic fashion.

-

Transamination of L-Tyrosine: The pathway initiates with the conversion of L-tyrosine to 4-hydroxyphenylpyruvate. This reaction is catalyzed by a tyrosine aminotransferase (TAT) , which transfers the amino group from tyrosine to an α-keto acid acceptor, typically α-ketoglutarate.

-

Formation of Homogentisate: 4-hydroxyphenylpyruvate is then converted to homogentisate (2,5-dihydroxyphenylacetate) by the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) . This is a key step involving the oxidative decarboxylation and hydroxylation of the phenyl ring.

-

Decarboxylation to Toluhydroquinone: The subsequent step involves the decarboxylation of homogentisate to form toluhydroquinone (methylhydroquinone). While the specific enzyme catalyzing this reaction in Chimaphila has not been definitively characterized, it is a critical transformation leading to the aromatic precursor of this compound.

The Mevalonate Pathway: Supplying the Second Methyl Group

Concurrently, the mevalonate pathway is active in the plant cells, producing the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

-

Synthesis of Mevalonic Acid: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonic acid by HMG-CoA reductase (HMGR) . This is a key regulatory step in the MVA pathway.

-

Formation of IPP and DMAPP: Mevalonic acid is then phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP). IPP is subsequently isomerized to dimethylallyl pyrophosphate (DMAPP) by IPP isomerase . DMAPP serves as the activated prenyl donor for the subsequent prenylation step in this compound biosynthesis.

The Key Junction: Prenylation and Cyclization

The convergence of the homogentisate and mevalonate pathways occurs at the prenylation step, where the aromatic nucleus is alkylated with the isoprenoid unit.

-

Prenylation of Toluhydroquinone: It is proposed that toluhydroquinone is prenylated with DMAPP by a specific prenyltransferase . While the exact enzyme in Chimaphila has not been isolated and characterized, enzymes of this class are known to catalyze the attachment of prenyl groups to aromatic substrates in the biosynthesis of other quinones in plants. This reaction likely forms a prenylated hydroquinone intermediate.

-

Cyclization and Aromatization: The final steps in the formation of the naphthoquinone ring are thought to involve an oxidative cyclization of the prenyl side chain followed by aromatization. The precise enzymatic machinery and the sequence of these events in this compound biosynthesis are yet to be fully elucidated. It is hypothesized that a cyclase and subsequent dehydrogenases are involved in forming the bicyclic naphthoquinone structure of this compound.

Summary of Precursor Contribution

The origin of the carbon skeleton of this compound can be summarized as follows, based on foundational radiotracer studies:

| Component of this compound | Precursor Molecule | Biosynthetic Pathway |

| Naphthoquinone Ring & C2-Methyl Group | L-Tyrosine (via Homogentisate and Toluhydroquinone) | Homogentisate Pathway |

| C7-Methyl Group | Mevalonic Acid (via DMAPP) | Mevalonate Pathway |

Experimental Evidence and Methodologies

The elucidation of the this compound biosynthetic pathway has been primarily based on radiotracer feeding experiments conducted in Chimaphila umbellata plants. These classical biochemical studies, pioneered by researchers such as Bolkart and Zenk, have provided the foundational knowledge of the precursor-product relationships.

Key Experimental Protocols: Radiotracer Feeding Studies

A generalized protocol for investigating the biosynthesis of this compound using radiolabeled precursors is outlined below. This methodology is based on the principles of tracer techniques used in the study of plant secondary metabolism.

1. Preparation of Radiolabeled Precursors:

-

Synthesize or procure radiolabeled precursors such as [U-¹⁴C]-L-tyrosine, [β-¹⁴C]-L-tyrosine, and [2-¹⁴C]-mevalonic acid. The choice of label position is critical for tracing the fate of specific carbon atoms.

2. Administration of Precursors to Plant Material:

-

Excised shoots or whole plants of Chimaphila umbellata are used as the experimental system.

-

The radiolabeled precursor, dissolved in a suitable buffer or water, is administered to the plants. Common methods include:

-

Stem feeding: The cut end of the plant stem is immersed in the precursor solution.

-

Leaf infiltration: The precursor solution is gently injected into the intercellular spaces of the leaves using a syringe.

-

Root feeding: For whole plants, the precursor is added to the hydroponic medium or soil.

-

3. Incubation and Metabolism:

-

The plants are incubated under controlled conditions (light, temperature, humidity) for a specific period (e.g., 24-72 hours) to allow for the uptake and metabolism of the radiolabeled precursor.

4. Extraction of this compound:

-

The plant material is harvested, homogenized, and extracted with an appropriate organic solvent (e.g., chloroform, ethyl acetate) to isolate the lipophilic secondary metabolites, including this compound.

5. Purification and Identification of this compound:

-

The crude extract is subjected to chromatographic techniques to purify this compound. This may involve:

-

Thin-Layer Chromatography (TLC): For initial separation and visualization.

-

Column Chromatography: Using silica gel or other stationary phases for purification.

-

High-Performance Liquid Chromatography (HPLC): For final purification and quantification.

-

-

The identity of the purified this compound is confirmed by comparison with an authentic standard using techniques like co-chromatography, UV-Vis spectroscopy, and mass spectrometry.

6. Determination of Radioactivity:

-

The radioactivity of the purified this compound is measured using a liquid scintillation counter.

-

The specific incorporation of the radiolabel is calculated to determine the efficiency of the precursor's conversion into this compound.

7. Degradation Studies (for position-specific labeling):

-

To determine the exact position of the radiolabel within the this compound molecule, chemical degradation reactions are performed to break down the molecule into smaller, identifiable fragments.

-

The radioactivity of each fragment is then measured to map the flow of carbon atoms from the precursor to the final product.

Visualizing the Biosynthetic Pathway

The following diagrams, generated using the DOT language, illustrate the key stages and logical flow of the this compound biosynthetic pathway.

Overall Biosynthetic Scheme

Experimental Workflow for Radiotracer Analysis

Future Directions and Research Opportunities

While the fundamental precursors of this compound have been identified, significant gaps remain in our understanding of the complete biosynthetic pathway at the molecular and enzymatic levels. Future research should focus on:

-

Enzyme Discovery and Characterization: The identification, isolation, and characterization of the specific enzymes involved in the later stages of the pathway, particularly the toluhydroquinone prenyltransferase and the subsequent cyclase and dehydrogenases, are of high priority. This could be achieved through a combination of transcriptomics, proteomics, and in vitro enzyme assays using protein extracts from Chimaphila umbellata.

-

Regulatory Mechanisms: Investigating the regulation of the this compound biosynthetic pathway, including the transcriptional control of key enzymes and the role of developmental and environmental cues, will be essential for understanding how and why this plant produces this specialized metabolite.

-

Biotechnological Production: With the identification of the complete set of biosynthetic genes, there is potential for the heterologous production of this compound in microbial or plant-based systems. This could provide a sustainable and scalable source of this valuable compound for further pharmacological research and development.

An In-depth Technical Guide to the Physical and Chemical Properties of Chimaphilin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chimaphilin, a naturally occurring naphthoquinone, has garnered significant scientific interest due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, alongside detailed experimental protocols for its analysis and elucidation of its biological mechanisms. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery and development.

Physical and Chemical Properties

This compound, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a yellow, crystalline solid. Its fundamental physical and chemical characteristics are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference |

| Appearance | Yellow needles | |

| Melting Point | 113.5-114.5 °C | |

| Boiling Point | Data not available | |

| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone. |

Table 2: Chemical and Spectroscopic Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀O₂ | |

| Molecular Weight | 186.21 g/mol | |

| UV max (in alcohol) | 233, 256, 339 nm | |

| ¹H and ¹³C NMR | Spectra have been used for structural confirmation. | |

| Mass Spectrometry | Electron Impact Mass Spectrometry (EIMS) shows a molecular weight of 186 g/mol . |

Experimental Protocols

This section details the methodologies for the determination of key physical and chemical properties of this compound, as well as protocols for its extraction and the investigation of its biological activities.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Protocol:

-

A small amount of purified this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for an initial approximate determination.

-

For an accurate measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.

-

The temperature range from the first appearance of liquid to the complete liquefaction of the solid is recorded as the melting point.

Spectroscopic Analysis

Protocol:

-

A stock solution of this compound is prepared in a suitable solvent, such as ethanol or methanol.

-

A series of dilutions are made to obtain concentrations within the linear range of the spectrophotometer.

-

The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm, using the solvent as a blank.

-

The wavelengths of maximum absorbance (λmax) are identified.

Protocol:

-

Approximately 5-10 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

-

The chemical shifts, coupling constants, and integration values are analyzed to confirm the structure of this compound.

Protocol:

-

A dilute solution of this compound is prepared in a volatile organic solvent.

-

The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron impact (EI) source.

-

The mass spectrum is acquired, and the molecular ion peak is identified to confirm the molecular weight.

-

Fragmentation patterns can be analyzed in tandem MS (MS/MS) experiments to further elucidate the structure.

Extraction and Purification of this compound

This compound can be extracted from various species of Chimaphila and Pyrola.

Protocol:

-

Dried and powdered plant material (e.g., leaves of Chimaphila umbellata) is subjected to solvent extraction, for instance with ethanol, using maceration or Soxhlet extraction.

-

The crude extract is filtered and concentrated under reduced pressure.

-

The concentrated extract is then subjected to bioassay-guided fractionation.

-

This involves partitioning the extract between immiscible solvents of increasing polarity (e.g., hexane, ethyl acetate, and water).

-

The fractions are tested for the desired biological activity (e.g., antifungal activity).

-

The active fraction (typically the less polar fraction containing this compound) is further purified using chromatographic techniques such as column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate).

-

The purity of the isolated this compound is assessed by thin-layer chromatography (TLC) and the spectroscopic methods described above.

Biological Activities and Signaling Pathways

Anticancer Activity: Induction of Apoptosis

This compound has been shown to induce apoptosis in human breast cancer cells (MCF-7) through a pathway mediated by reactive oxygen species (ROS) and involving the mitochondria.

Experimental Protocol to Assess Apoptosis:

-

MCF-7 cells are cultured in a suitable medium and treated with varying concentrations of this compound for different time points.

-

Cell viability is assessed using an MTT assay.

-

Apoptosis is morphologically observed using fluorescence microscopy after staining with DNA-binding dyes like DAPI or Hoechst 33342.

-

The percentage of apoptotic cells is quantified by flow cytometry using Annexin V-FITC and propidium iodide (PI) staining.

-

The generation of intracellular ROS is measured using a fluorescent probe such as DCFH-DA.

-

Changes in mitochondrial membrane potential are assessed using a fluorescent probe like JC-1 or Rhodamine 123.

-

The expression levels of key apoptotic proteins (e.g., Bcl-2, Bad, cleaved caspase-9, cleaved caspase-3, and cleaved PARP) are determined by Western blotting.

Chimaphilin (2,7-dimethylnaphthalene-1,4-dione): A Technical Guide for Researchers

An In-depth Technical Guide on the Core Properties and Biological Activities of Chimaphilin for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a naturally occurring naphthoquinone found in various plant species, notably in the genera Chimaphila and Pyrola. This compound has garnered significant interest in the scientific community due to its diverse biological activities, including antifungal, antioxidant, and anticancer properties. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, biological functions, and the experimental methodologies used to elucidate its mechanisms of action. The information is presented to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity and Synonyms

A clear identification of a chemical compound is fundamental for research and drug development. The following table summarizes the IUPAC name and various synonyms and identifiers for this compound.

| Identifier Type | Identifier |

| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione |

| Synonyms | This compound, 2,7-Dimethyl-1,4-naphthoquinone |

| CAS Number | 482-70-2 |

| PubChem CID | 101211 |

| ChEBI ID | CHEBI:3595 |

| Molecular Formula | C₁₂H₁₀O₂ |

| Molecular Weight | 186.21 g/mol |

Biological Activity of this compound

This compound exhibits a range of biological activities that are of significant interest for therapeutic applications. These activities have been quantified in various in vitro studies, and the key findings are summarized below.

Anticancer Activity

This compound has demonstrated cytotoxic effects against cancer cell lines. Notably, it induces apoptosis in human breast cancer cells.

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Citation |

| MCF-7 | Human Breast Cancer | 43.30 | [1] |

Antifungal Activity

This compound has shown inhibitory activity against pathogenic fungi, particularly those associated with skin conditions.

| Fungal Species | Disease Association | MIC (mg/mL) | Citation |

| Malassezia globosa | Dandruff, Pityriasis versicolor | 0.39 | [1] |

| Malassezia restricta | Dandruff, Seborrheic dermatitis | 0.55 | [1] |

Antioxidant Activity

The antioxidant potential of this compound has been evaluated through its ability to scavenge free radicals. While specific data for the pure compound is limited, the crude extract of Chimaphila umbellata, where this compound is a principal component, has been assessed.

| Assay | Sample | IC₅₀ Value (ppm) | Citation |

| DPPH Radical Scavenging | Chimaphila umbellata crude extract | 142.1 ± 3.6 | [1] |

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating key cellular signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapies.

TGF-β1-Induced Epithelial-to-Mesenchymal Transition (EMT) Signaling Pathway

This compound has been shown to inhibit the invasion and metastasis of human osteosarcoma cells by suppressing the TGF-β1-induced EMT. It achieves this by blocking the PI3K/Akt and ERK1/2 signaling pathways, as well as inhibiting the phosphorylation of Smad2/3.

References

Chimaphilin Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of chimaphilin, a naturally occurring naphthoquinone with significant biological activities. Due to the limited availability of specific quantitative solubility data for this compound in various organic solvents, this document summarizes the known qualitative and quantitative information and provides a detailed, generalized experimental protocol for determining solubility. This guide is intended to be a valuable resource for researchers in drug discovery and development, natural product chemistry, and pharmacology.

Introduction to this compound

This compound (2,7-dimethyl-1,4-naphthoquinone) is a bioactive compound found in plants of the Pyrolaceae family, such as Chimaphila umbellata and Pyrola incarnata. It has garnered scientific interest due to its diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The therapeutic potential of this compound is, however, intrinsically linked to its physicochemical properties, particularly its solubility, which governs its bioavailability and formulation possibilities.

Quantitative Solubility Data

Direct quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. However, based on its chemical structure as a naphthoquinone and information from extraction procedures, its general solubility behavior can be inferred. The following table summarizes the available quantitative and qualitative solubility information for this compound.

| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Temperature (°C) | Solubility |

| Water | H₂O | 18.02 | Not Specified | ~0.1 mg/mL[1] |

| Ethanol | C₂H₅OH | 46.07 | Not Specified | Soluble |

| Methanol | CH₃OH | 32.04 | Not Specified | Soluble |

| Acetone | C₃H₆O | 58.08 | Not Specified | Soluble[2] |

| Chloroform | CHCl₃ | 119.38 | Not Specified | Soluble[2] |

| Dichloromethane | CH₂Cl₂ | 84.93 | Not Specified | Soluble[2] |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Not Specified | Soluble[2] |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Not Specified | Soluble[2] |

Note: The term "Soluble" indicates that the solvent is used for extraction or the compound is described as soluble in the literature, but no specific quantitative value (e.g., mg/mL or molarity) was found.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a specific solvent.[3][4][5][6][7][8][9] The following protocol is a generalized procedure that can be adapted for determining the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (solid, pure)

-

Selected organic solvents (analytical grade)

-

Glass vials or flasks with screw caps

-

Orbital shaker or incubator shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150-300 RPM).[3]

-

Allow the samples to equilibrate for a sufficient period, typically 24 to 72 hours, to ensure that equilibrium solubility is reached.[3] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To separate the saturated solution from the excess solid, centrifuge the vials at a specific speed and temperature.[3]

-

Carefully withdraw an aliquot of the clear supernatant using a syringe and immediately filter it through a syringe filter to remove any remaining solid particles.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of this compound in the saturated solution.

-

The determined concentration represents the equilibrium solubility of this compound in that solvent at the specified temperature.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the shake-flask method for determining the solubility of this compound.

Caption: Workflow of the shake-flask solubility determination method.

Conclusion

While specific quantitative data on the solubility of this compound in a wide array of organic solvents remains a gap in the scientific literature, its qualitative solubility in common polar and non-polar organic solvents is established. This guide provides the available information and a robust, adaptable experimental protocol based on the shake-flask method to enable researchers to determine precise solubility values tailored to their specific needs. Such data is critical for advancing the research and development of this compound as a potential therapeutic agent.

References

- 1. This compound | 482-70-2 | Benchchem [benchchem.com]

- 2. 3-Hydroxythis compound | CAS:33253-99-5 | Other Quinones | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. quora.com [quora.com]

- 4. downloads.regulations.gov [downloads.regulations.gov]

- 5. researchgate.net [researchgate.net]

- 6. bioassaysys.com [bioassaysys.com]

- 7. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 8. scispace.com [scispace.com]

- 9. asianpubs.org [asianpubs.org]

Spectroscopic Unveiling of Chimaphilin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic interpretation of Chimaphilin (2,7-dimethyl-1,4-naphthalenedione), a naturally occurring quinone of significant interest. This document outlines the characteristic spectroscopic data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols for acquiring such data are also presented, alongside a workflow for spectroscopic data interpretation.

Spectroscopic Data of this compound and its Analogue

The spectroscopic data provides a unique fingerprint of a molecule's structure, allowing for its identification and characterization.

UV-Visible (UV-Vis) Spectroscopy of this compound

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound, the absorption maxima (λmax) in alcohol indicate the presence of a conjugated system, characteristic of the naphthoquinone core.

| Wavelength (λmax) | Solvent |

| 233 nm | Alcohol |

| 256 nm | Alcohol |

| 339 nm | Alcohol |

Nuclear Magnetic Resonance (NMR) Spectroscopy of 2,3-dimethyl-1,4-naphthoquinone

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the ¹H and ¹³C NMR data for 2,3-dimethyl-1,4-naphthoquinone, a structural isomer of this compound.

¹H NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.10 | m | 2H | H-5, H-8 |

| 7.72 | m | 2H | H-6, H-7 |

| 2.20 | s | 6H | 2 x -CH₃ |

¹³C NMR Data (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 184.9 | C=O (C1, C4) |

| 143.9 | =C- (C2, C3) |

| 133.5 | =CH- (C6, C7) |

| 132.0 | =C- (C4a, C8a) |

| 126.3 | =CH- (C5, C8) |

| 12.6 | -CH₃ |

Infrared (IR) Spectroscopy of 2,3-dimethyl-1,4-naphthoquinone

IR spectroscopy identifies the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Weak | Aromatic C-H stretch |

| ~2925 | Weak | Aliphatic C-H stretch |

| ~1660 | Strong | C=O stretch (quinone) |

| ~1600 | Medium | C=C stretch (aromatic) |

| ~1300 | Medium | C-H bend (methyl) |

| ~900-700 | Strong | Aromatic C-H out-of-plane bend |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the purified compound and dissolve it in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup: The NMR spectra are typically recorded on a 400 MHz or higher field spectrometer.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 5 times the longest T1 relaxation time for quantitative measurements, and a spectral width that encompasses all expected proton signals.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) powder and then pressed into a thin, transparent disk using a hydraulic press. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and allowing the solvent to evaporate on a salt plate (e.g., NaCl or KBr).

-

Instrument Setup: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument typically scans over the mid-IR range (4000-400 cm⁻¹).

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorption (λmax) to ensure linearity.

-

Instrument Setup: A dual-beam UV-Vis spectrophotometer is used. The instrument is calibrated using a blank cuvette containing only the solvent.

-

Data Acquisition: The sample solution is placed in a quartz cuvette, and the absorbance is measured over a specific wavelength range (typically 200-800 nm). The instrument records the absorbance at each wavelength.

-

Data Analysis: The resulting spectrum is a plot of absorbance versus wavelength. The wavelengths of maximum absorbance (λmax) are identified from the spectrum.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow from sample preparation to the final elucidation of the chemical structure using spectroscopic data.

Caption: Workflow for Spectroscopic Data Interpretation.

Chimaphilin: A Technical Guide to its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Chimaphilin, a naturally occurring naphthoquinone with significant biological activity. This document details its fundamental physicochemical properties, outlines a comprehensive protocol for the determination of its molecular weight via mass spectrometry, and elucidates its known mechanisms of action through detailed signaling pathway diagrams.

Physicochemical Properties of this compound

This compound, a yellow, crystalline compound, is primarily found in plants of the Chimaphila and Pyrola genera. Its core chemical identity and key quantitative data are summarized below.

| Property | Value | Reference |

| CAS Number | 482-70-2 | [1][2] |

| Molecular Formula | C₁₂H₁₀O₂ | [1] |

| Molecular Weight | 186.21 g/mol | [1][2] |

| IUPAC Name | 2,7-dimethylnaphthalene-1,4-dione |

Experimental Determination of Molecular Weight

The molecular weight of this compound has been experimentally confirmed using Electron Impact Mass Spectrometry (EI-MS).[3] This technique provides high-resolution data for the structural elucidation of organic compounds.

Detailed Protocol for Molecular Weight Determination by EI-MS

This protocol outlines the key steps for determining the molecular weight of a small, purified organic molecule like this compound.

1. Sample Preparation:

-

Purity: Ensure the this compound sample is of high purity to avoid interference from other compounds. This can be achieved through techniques such as column chromatography or recrystallization.

-

Solvent Selection: Dissolve a small amount of the purified this compound in a volatile organic solvent in which it is readily soluble. Suitable solvents include chloroform, dichloromethane, or ethyl acetate. The concentration should be in the range of 1 µg/µL to 10 µg/µL.

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column. For direct insertion, a few microliters of the sample solution are applied to the probe tip and the solvent is allowed to evaporate.

2. Instrumentation and Parameters:

-

Mass Spectrometer: A high-resolution mass spectrometer equipped with an electron impact (EI) ion source is required.

-

Ionization Energy: The standard electron energy for EI is 70 eV. This energy is sufficient to cause ionization and fragmentation, providing both the molecular ion peak and a characteristic fragmentation pattern.

-

Mass Analyzer: A variety of mass analyzers can be used, including magnetic sector, quadrupole, or time-of-flight (TOF) analyzers.

-

Vacuum: The mass spectrometer must be operated under a high vacuum (typically 10⁻⁶ to 10⁻⁷ torr) to prevent ion-molecule reactions and to allow the ions to travel from the source to the detector without collisions.

3. Data Acquisition:

-

Mass Range: Set the mass spectrometer to scan a mass range appropriate for the expected molecular weight of this compound (e.g., m/z 50-300).

-

Data Collection: Acquire the mass spectrum. The instrument will detect the mass-to-charge ratio (m/z) of the ions produced.

4. Data Analysis:

-

Molecular Ion Peak: Identify the molecular ion peak (M⁺·), which corresponds to the intact this compound molecule that has lost one electron. For this compound, this peak will be observed at an m/z value corresponding to its molecular weight (approximately 186).

-

Isotope Peaks: Observe the isotopic peaks (e.g., M+1, M+2) which arise from the natural abundance of isotopes such as ¹³C. The relative intensities of these peaks can help to confirm the elemental composition of the molecule.

-

Fragmentation Pattern: Analyze the fragmentation pattern to gain further structural information. The fragmentation of the molecular ion provides a unique fingerprint that can be used to confirm the identity of the compound.

Signaling Pathways of this compound

This compound has been shown to exert its biological effects through the modulation of specific signaling pathways. The following diagrams illustrate two key pathways implicated in its anticancer activity.

Caption: TGF-β1 signaling pathway inhibited by this compound.

Caption: ROS-mediated mitochondrial apoptosis pathway induced by this compound.

Conclusion

This technical guide provides essential information for researchers and professionals working with this compound. The detailed physicochemical data, a comprehensive protocol for molecular weight determination, and elucidation of its signaling pathways offer a solid foundation for further investigation into its therapeutic potential. The provided diagrams serve as a visual aid to understand the complex molecular mechanisms underlying the biological activity of this compound.

References

- 1. This compound induces apoptosis in human breast cancer MCF-7 cells through a ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sensitive Determination of Quinones by High-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry with Methanol Derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

Methodological & Application

Application Notes & Protocols: Extraction and Purification of Chimaphilin from Chimaphila umbellata

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chimaphilin, a naphthoquinone derivative with the IUPAC name 2,7-dimethylnaphthalene-1,4-dione, is a prominent bioactive compound found in plants of the genus Chimaphila, particularly Chimaphila umbellata (commonly known as Pipsissewa or Prince's Pine).[1] This molecule has garnered significant interest within the scientific community due to its diverse pharmacological activities, including antifungal, antioxidant, and potential anticancer properties.[2][3][4] These attributes make this compound a promising candidate for further investigation in drug discovery and development.

These application notes provide detailed protocols for the extraction and purification of this compound from the leaves of Chimaphila umbellata. The methodologies described are based on a bioassay-guided fractionation approach, employing a combination of solvent extraction and chromatographic techniques to isolate this compound with high purity.

Data Presentation: Quantitative Analysis

The following table summarizes the expected yields and purity at each stage of the extraction and purification process. These values are estimates based on typical laboratory-scale preparations and may vary depending on the quality of the plant material and specific experimental conditions.

| Purification Stage | Starting Material (Dry Weight) | Product Weight | Yield (%) | Purity (%) | Analytical Method |

| Crude Ethanol Extract | 1000 g | 150 g | 15 | ~5 | Gravimetric, HPLC |

| Silica Gel Fraction (this compound-rich) | 150 g | 15 g | 10 (from crude) | ~50 | Gravimetric, HPLC |

| Preparative HPLC Purified this compound | 15 g | 1.5 g | 10 (from silica fraction) | >98 | HPLC, NMR |

Experimental Protocols

Plant Material and Pre-processing

-

Plant Material: Freshly collected or properly dried leaves of Chimaphila umbellata.

-

Pre-processing:

-

Wash the fresh leaves thoroughly with distilled water to remove any dirt and debris.

-

Air-dry the leaves in the shade or use a laboratory oven at a controlled temperature of 40-50°C to prevent degradation of thermolabile compounds.

-

Grind the dried leaves into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

-

Extraction of Crude this compound

This protocol outlines the initial solvent extraction to obtain a crude extract enriched with this compound. Ethanol is an effective solvent for this purpose.

-

Materials and Reagents:

-

Dried, powdered Chimaphila umbellata leaves

-

70% Ethanol (v/v)

-

Maceration vessel or Soxhlet apparatus

-

Filter paper (Whatman No. 1 or equivalent)

-

Rotary evaporator

-

-

Protocol:

-

Maceration:

-

Weigh 1000 g of the powdered plant material and place it in a large maceration vessel.

-

Add 10 L of 70% ethanol to achieve a 1:10 solid-to-solvent ratio.

-

Seal the vessel and allow it to stand for 72 hours at room temperature with occasional agitation.

-

Filter the extract through filter paper. Collect the filtrate.

-

Repeat the maceration process twice more with fresh solvent to ensure exhaustive extraction.

-

Combine all the filtrates.

-

-

Soxhlet Extraction (Alternative):

-

Place 500 g of the powdered plant material into a large thimble.

-

Set up a Soxhlet apparatus with 5 L of 70% ethanol in the boiling flask.

-

Extract for 24-48 hours, or until the solvent in the siphon tube runs clear.

-

-

Solvent Evaporation:

-

Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

-

The resulting crude extract will be a dark, viscous residue. Dry it further in a vacuum oven to obtain a solid mass.

-

-

Purification by Column Chromatography

The crude extract is subjected to silica gel column chromatography to separate this compound from other co-extracted compounds.

-

Materials and Reagents:

-

Crude ethanol extract

-

Silica gel (60-120 mesh) for column chromatography

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Glass chromatography column

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

-

Protocol:

-

Column Packing:

-

Prepare a slurry of silica gel in dichloromethane.

-

Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

-

Equilibrate the packed column by passing dichloromethane through it.

-

-

Sample Loading:

-

Dissolve the crude extract (e.g., 150 g) in a minimal amount of dichloromethane.

-

Adsorb the dissolved extract onto a small amount of silica gel and dry it to a free-flowing powder.

-

Carefully load the dried sample onto the top of the packed column.

-

-

Elution:

-

Elute the column with a gradient of dichloromethane and methanol. Start with 100% dichloromethane and gradually increase the polarity by adding methanol. A suggested gradient is as follows:

-

100% DCM

-

98:2 DCM:MeOH

-

95:5 DCM:MeOH

-

90:10 DCM:MeOH

-

80:20 DCM:MeOH

-

50:50 DCM:MeOH

-

100% MeOH

-

-

-

Fraction Collection and Analysis:

-

Collect fractions of a consistent volume (e.g., 250 mL) using a fraction collector.

-

Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., 95:5 DCM:MeOH) and visualize under UV light (254 nm). This compound should appear as a distinct spot.

-

Combine the fractions containing the this compound-rich spot.

-

-

Solvent Evaporation:

-

Evaporate the solvent from the combined fractions using a rotary evaporator to obtain the enriched this compound fraction.

-

-

High-Performance Liquid Chromatography (HPLC) Purification

For obtaining high-purity this compound, a final purification step using preparative HPLC is recommended.

-

Materials and Reagents:

-

This compound-rich fraction from column chromatography

-

HPLC-grade acetonitrile

-

HPLC-grade water

-

Formic acid (optional, for improved peak shape)

-

Preparative HPLC system with a C18 column

-

-

Protocol:

-

Sample Preparation:

-

Dissolve the this compound-rich fraction in the mobile phase.

-

Filter the sample through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions (Example):

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with a suitable ratio of A:B (e.g., 60:40) and increase the proportion of B over time to elute this compound. An example gradient is a linear increase from 40% B to 90% B over 30 minutes.

-

Flow Rate: Dependent on column dimensions (e.g., 15-20 mL/min).

-

Detection: UV detector at 254 nm.

-

-

Fraction Collection:

-

Collect the peak corresponding to this compound based on its retention time, which should be determined from an initial analytical HPLC run.

-

-

Post-Purification:

-

Evaporate the solvent from the collected fraction to obtain pure this compound.

-

Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

-

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for this compound Extraction and Purification.

Logical Relationship of Purification Steps

Caption: Logical Flow of the this compound Purification Process.

References

Application Notes and Protocols for the Isolation of Chimaphilin from Pyrola Species

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the isolation and purification of chimaphilin, a bioactive naphthoquinone, from the plant material of Pyrola species. This compound has garnered significant interest due to its potential therapeutic properties, including antioxidant, anti-cancer, and anti-fungal activities.[1] The genus Pyrola, commonly known as wintergreen, is a known source of this valuable compound.[2] This protocol outlines a comprehensive workflow from plant material preparation to the characterization of purified this compound, employing standard phytochemical techniques. The methodologies are designed to be accessible to researchers in natural product chemistry and drug discovery.

Introduction

Pyrola species, belonging to the Ericaceae family, are perennial herbs that have been used in traditional medicine.[3] Phytochemical analyses have revealed a diverse array of secondary metabolites within this genus, including flavonoids, phenols, terpenoids, and quinones.[2][4] Among these, this compound (2,7-dimethyl-1,4-naphthoquinone) is a compound of particular interest due to its documented biological activities.[1] The isolation of this compound in a pure form is essential for further pharmacological investigation and potential drug development.

This protocol provides a step-by-step guide for the extraction, fractionation, purification, and identification of this compound from Pyrola plant material. The methodology is based on established principles of natural product isolation and incorporates techniques such as solvent extraction, column chromatography, and spectroscopic analysis.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Collect fresh, healthy aerial parts (leaves and stems) of the desired Pyrola species. Proper botanical identification is crucial.

-

Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, until a constant weight is achieved. Alternatively, use a plant dryer at a temperature not exceeding 45°C to prevent the degradation of thermolabile compounds.

-

Pulverization: Grind the dried plant material into a coarse powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol utilizes a sequential solvent extraction method based on solvent polarity to separate compounds.

-

Defatting:

-

Macerate the powdered plant material (e.g., 500 g) in a non-polar solvent like n-hexane (2.5 L) for 24-48 hours at room temperature with occasional stirring.[5][6] This step removes lipids and other non-polar compounds.

-

Filter the mixture and repeat the extraction with fresh n-hexane twice.

-

Combine the n-hexane extracts and concentrate them under reduced pressure using a rotary evaporator. This fraction can be analyzed separately for non-polar constituents.

-

-

This compound Extraction:

-

Air-dry the defatted plant material to remove residual n-hexane.

-

Macerate the dried plant residue in a solvent of intermediate polarity, such as chloroform or dichloromethane, for 24-48 hours.[5]

-

Filter and repeat the extraction process two more times with the fresh solvent.

-

Combine the filtrates and concentrate using a rotary evaporator to obtain the crude chloroform extract, which is expected to be enriched with this compound.

-

Fractionation and Purification

The crude chloroform extract will be subjected to column chromatography for the separation and purification of this compound.

-

Silica Gel Column Chromatography (Initial Fractionation):

-

Prepare a silica gel (60-120 mesh) column packed in n-hexane.

-

Adsorb the crude chloroform extract onto a small amount of silica gel and load it onto the top of the prepared column.

-

Elute the column with a gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate (e.g., 100:0, 98:2, 95:5, 90:10, etc., v/v).[7]

-

Collect fractions of a fixed volume (e.g., 20-30 mL) and monitor the composition of each fraction using Thin Layer Chromatography (TLC).

-

-

Thin Layer Chromatography (TLC) Monitoring:

-

Spot the collected fractions on a pre-coated silica gel TLC plate.

-

Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under UV light (254 nm and 365 nm) and by spraying with a suitable visualizing agent (e.g., anisaldehyde-sulfuric acid reagent followed by heating).

-

Combine the fractions that show a prominent spot corresponding to the Rf value of a this compound standard (if available).

-

-

Sephadex LH-20 Column Chromatography (Final Purification):

Identification and Characterization

The purity and identity of the isolated this compound can be confirmed using the following analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): [9][10]

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

-

Mobile Phase: A gradient of methanol and water (or acetonitrile and water), for instance, starting with 80% water and transitioning to 100% methanol over 20 minutes.[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV detector at 254 nm.[11]

-

Sample Preparation: Dissolve a small amount of the purified compound in the mobile phase and filter through a 0.45 µm syringe filter.[12]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): [13][14][15]

-

Column: A non-polar capillary column (e.g., DB-5ms or equivalent).

-

Carrier Gas: Helium.[14]

-

Oven Temperature Program: Start at a lower temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 280°C).[14]

-

Ionization Mode: Electron Impact (EI) at 70 eV.[14]

-

Mass Range: Scan from m/z 40 to 600.[14]

-

Identification: Compare the obtained mass spectrum with the NIST library database.[14]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

For complete structural elucidation, acquire 1H NMR and 13C NMR spectra of the purified compound in a suitable deuterated solvent (e.g., CDCl3).

-

Data Presentation

The following table summarizes hypothetical quantitative data that could be obtained during the isolation process. Researchers should replace this with their experimental data.

| Parameter | Value | Unit | Notes |

| Starting Plant Material | |||

| Dry Weight | 500.0 | g | Pyrola species aerial parts |

| Extraction Yields | |||

| n-Hexane Extract | 10.5 | g | Yield: 2.1% |

| Chloroform Extract | 15.2 | g | Yield: 3.04% |

| Purification | |||

| This compound-rich Fraction | 1.8 | g | From silica gel column |

| Purified this compound | 150 | mg | Yield from crude chloroform extract: ~0.99% |

| Purity Analysis | |||

| Purity by HPLC | >98 | % | Based on peak area |

Visualizations

Workflow for this compound Isolation

Caption: A flowchart of the experimental workflow for isolating this compound.

Safety Precautions

-

All extraction and chromatography procedures should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-

Handle organic solvents with care as they are flammable and can be toxic.

-

Exercise caution when handling silica gel as fine particles can be a respiratory irritant.

References

- 1. researchgate.net [researchgate.net]

- 2. Phenolic Composition of the Leaves of Pyrola rotundifolia L. and Their Antioxidant and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review of the Genus Pyrola Herbs in Traditional Uses, Phytochemistry and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Chimaphila umbellata; a biotechnological perspective on the coming-of-age prince’s pine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. youngin.com [youngin.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]